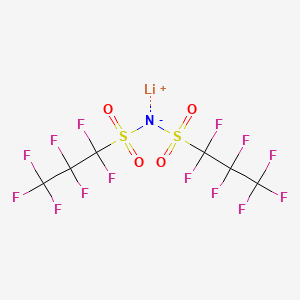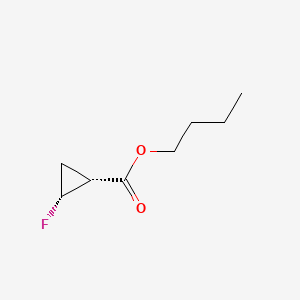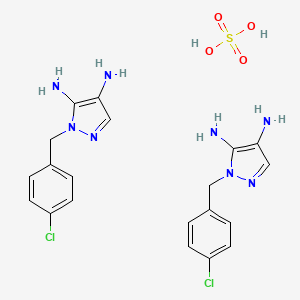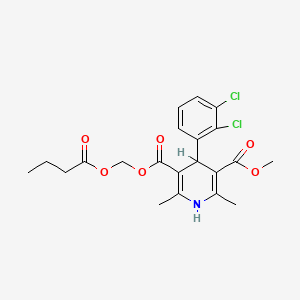
4-Octenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Octenylboronic acid pinacol ester is an organoboron compound that features a boronic ester functional group. This compound is particularly valuable in organic synthesis due to its versatility and stability. It is often used in various chemical reactions, including cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
4-Octenylboronic acid pinacol ester, similar to other boronic acid pinacol esters, is primarily used in metal-catalyzed carbon-carbon bond formation reactions . The primary targets of these compounds are the reactive sites in organic molecules where bond formation or cleavage can occur .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki–Miyaura reaction . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds between two organic compounds . The boronic acid pinacol ester acts as a boron carrier, transferring the boron atom to the target molecule .
Biochemical Pathways
The Suzuki–Miyaura reaction, facilitated by the boronic acid pinacol ester, is a key step in various biochemical pathways. This reaction is particularly important in the synthesis of biaryls, a class of organic compounds with two aromatic rings . The resulting biaryls can be involved in various downstream effects, depending on their specific structures and functional groups .
Pharmacokinetics
The pharmacokinetics of boronic acid pinacol esters, including this compound, are influenced by their susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially affecting its bioavailability .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds in target molecules . This can lead to the synthesis of complex organic compounds, including biaryls . The specific molecular and cellular effects of the compound’s action would depend on the nature of the resulting products and their interactions with biological systems .
Action Environment
The action of this compound is influenced by environmental factors such as pH. As mentioned earlier, the rate of hydrolysis of boronic acid pinacol esters is considerably accelerated at physiological pH . This can influence the compound’s stability, efficacy, and the rate at which it reacts with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Octenylboronic acid pinacol ester can be synthesized through several methods. One common approach involves the hydroboration of 4-octene followed by esterification with pinacol. The hydroboration step typically uses a borane reagent, such as borane-tetrahydrofuran complex, under mild conditions. The resulting boronic acid is then reacted with pinacol in the presence of a dehydrating agent to form the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can significantly enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Octenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions can convert the ester to the corresponding alkane.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: 4-Octen-1-ol
Reduction: Octane
Substitution: Various substituted alkenes depending on the coupling partner.
Scientific Research Applications
4-Octenylboronic acid pinacol ester has numerous applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Butenylboronic acid pinacol ester
- 4-Hexenylboronic acid pinacol ester
- 4-Decenylboronic acid pinacol ester
Uniqueness
4-Octenylboronic acid pinacol ester is unique due to its specific chain length and the presence of a double bond, which provides distinct reactivity and selectivity in chemical reactions. Compared to shorter or longer chain analogs, it offers a balance of stability and reactivity, making it particularly useful in various synthetic applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-oct-4-enyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h8-9H,6-7,10-12H2,1-5H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSJTVKALWIDDJ-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC=CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC/C=C/CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenol, 2,4-bis(1,1-dimethylethyl)-6-[[[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]imino]methyl]-](/img/structure/B1143199.png)
![methyl 2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetate](/img/structure/B1143203.png)





![E-Ethyl 2-[2-(t-butoxycarbonyl)hydrazono]acetate](/img/structure/B1143218.png)
